Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride
Description
Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride is a synthetic amino acid derivative characterized by a benzothiophene moiety linked to a propanoate ester backbone. The benzothiophene group confers unique electronic and steric properties, distinguishing it from analogous indole- or phenyl-substituted derivatives.
Properties
IUPAC Name |
ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S.ClH/c1-2-16-13(15)11(14)7-9-8-17-12-6-4-3-5-10(9)12;/h3-6,8,11H,2,7,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECNTWLBLDTLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CSC2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives with appropriate electrophiles.
Amino Acid Derivatization: The amino acid backbone is introduced by reacting the benzothiophene derivative with ethyl 2-bromo-3-aminopropanoate under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzothiophene ring can yield dihydrobenzothiophenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The amino acid backbone allows for interactions with proteins, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural homology with Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride, differing primarily in their aromatic substituents and functional groups. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Comparative Analysis of Structural Analogs
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride
Structural Differences : Replaces benzothiophene with an indole ring.
Implications :
- This may improve solubility in polar solvents compared to the benzothiophene analog .
- Applications: Widely used in peptide synthesis (e.g., D-tryptophan derivatives) due to its chiral center and bioactivity .
Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate Hydrochloride
Structural Differences : Features a 3,4-dihydroxyphenyl (catechol) group instead of benzothiophene.
Implications :
- Lower molecular weight (261.7 g/mol) compared to the indole analog (268.74 g/mol) suggests differences in crystallinity and solubility.
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride
Structural Differences : Substitutes benzothiophene with a fluorophenyl group.
Implications :
- The fluorine atom introduces electronegativity, improving metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration .
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride
Structural Differences: Incorporates a phthalimide group and 4-aminophenyl substituent. Implications:
- The phthalimide group adds rigidity and may confer fluorescence properties, useful in probe design.
- The aminophenyl moiety enables conjugation reactions (e.g., crosslinking or bioconjugation), expanding utility in chemical biology .
Biological Activity
Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride, with the molecular formula C13H16ClNO2S and CAS Number 116654-74-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of benzothiophene, a structure known for various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClNO2S |
| Molecular Weight | 285.79 g/mol |
| CAS Number | 116654-74-1 |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as steroidogenesis and cell proliferation.
Anticancer Activity
Recent research has indicated that compounds similar to Ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the efficacy of benzothiophene derivatives against breast cancer cell lines, where they were found to induce apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be linked to its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that similar compounds significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : Various concentrations of the compound were tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays.
- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values of approximately 20 µM for MCF-7 cells and 15 µM for HeLa cells, indicating significant anticancer activity.
- Research on Anti-inflammatory Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
